molecular formula C14H16N2O B1483584 (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol CAS No. 2098132-68-2

(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol

Cat. No. B1483584
CAS RN: 2098132-68-2
M. Wt: 228.29 g/mol
InChI Key: XNSWVMWGFZIRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol” is a complex organic molecule. It contains a cyclopropylmethyl group, a phenyl group, a pyrazol ring, and a methanol group .

Scientific Research Applications

Drug Discovery

The core structure of 1,2,3-triazoles, to which the compound is closely related, has been extensively utilized in the development of new pharmaceuticals. The triazole ring mimics the peptide bond, making it a valuable scaffold in medicinal chemistry . For instance, triazoles have been incorporated into drugs like Rufinamide, an anticonvulsant, and Tazobactam, a β-lactam antibiotic . The unique properties of the compound, such as high chemical stability and hydrogen bonding ability, make it a potential candidate for drug discovery, especially in designing molecules with improved pharmacokinetics and pharmacodynamics.

Organic Synthesis

In organic synthesis, the triazole motif serves as a versatile intermediate. The compound’s ability to undergo various chemical transformations allows for the creation of complex molecules with high precision . Its stability under both acidic and basic conditions, as well as its inertness to oxidizing and reducing agents, makes it an ideal component in multi-step synthetic routes.

Polymer Chemistry

The robustness of the triazole ring has found applications in polymer chemistry. It can be used to create polymers with enhanced thermal stability and chemical resistance . The compound could be employed as a monomer or a cross-linker in polymer chains, contributing to the development of materials with specific mechanical properties.

Supramolecular Chemistry

Supramolecular chemistry explores the interactions between molecules to form larger complexes. The triazole ring’s ability to engage in hydrogen bonding and its strong dipole moment enable the formation of supramolecular assemblies . This property can be harnessed in the design of molecular sensors, switches, and other responsive materials.

Bioconjugation

Bioconjugation involves attaching two molecules to form a hybrid compound with unique properties. The triazole ring can act as a linker in bioconjugation reactions, connecting biomolecules like proteins or nucleic acids to other chemical entities . This application is crucial in the development of targeted drug delivery systems and diagnostic tools.

Chemical Biology

In chemical biology, the compound could be used to modulate biological systems. The triazole ring’s compatibility with biological molecules and its ability to cross cell membranes without degradation make it suitable for probing and influencing cellular processes .

Fluorescent Imaging

The electronic properties of the triazole ring allow it to be part of fluorescent probes. These probes can be used in imaging techniques to visualize biological processes in real-time . The compound’s structural features could be optimized to enhance its fluorescence, making it a valuable tool in research and diagnostics.

Materials Science

Lastly, the triazole ring’s stability and electronic characteristics make it a component in the development of new materials. It could be used in the creation of electronic devices, such as organic light-emitting diodes (OLEDs), or as a building block in nanotechnology .

properties

IUPAC Name

[2-(cyclopropylmethyl)-5-phenylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-10-13-8-14(12-4-2-1-3-5-12)15-16(13)9-11-6-7-11/h1-5,8,11,17H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSWVMWGFZIRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol
Reactant of Route 3
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol
Reactant of Route 5
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.